N4-(4-Fluorphenyl)-6-methylpyrimidin-2,4-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the pyrimidine ring
Wissenschaftliche Forschungsanwendungen
N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an antimicrobial and antiproliferative agent.
Medicine: Investigated for its potential use in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 4-fluoroaniline with 6-methyl-2,4-dichloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N4-(4-fluorophenyl)-6-methyl-2,4-pyrimidinedione.
Reduction: Formation of N4-(4-fluorophenyl)-6-methyl-2,4-pyrimidineamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting antiproliferative properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-fluorophenyl)-1,5-dimethyl-1H-imidazole-4-carboxamide
- N-(4-fluorophenyl)-4-boronobenzenesulphonamide
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group and a methyl group makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine is a pyrimidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fluorophenyl substituent and a methyl group at the 6-position of the pyrimidine ring, contributing to its unique pharmacological properties.
Chemical Structure and Properties
The chemical structure of N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine can be represented as follows:
This structure includes four nitrogen atoms and one fluorine atom, classifying it as an aromatic amine. The presence of the fluorophenyl group significantly influences its biological activity, particularly in interactions with various biological targets.
Biological Activities
N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine exhibits several notable biological activities:
- Antitumor Activity : Research indicates that this compound demonstrates significant antitumor effects against various cancer cell lines. Its mechanism of action often involves the inhibition of specific enzymes associated with tumor growth and proliferation.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes critical in inflammatory processes and cancer pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair.
- Antimicrobial Properties : Preliminary studies suggest that N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine exhibits antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections .
The biological activity of N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate enzyme activities by binding to active sites or allosteric sites, thereby influencing various cellular pathways.
Interaction Studies
Quantitative structure-activity relationship (QSAR) studies have shown that modifications to the fluorophenyl group can significantly impact binding interactions and overall biological activity. This highlights the importance of structural features in determining the efficacy of the compound against different biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis of N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N4-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine | Contains a chlorophenyl group | Exhibits different biological activities compared to fluorinated analogs |
N2,N4-diphenylpyrimidine-2,4-diamine | Contains two phenyl groups | Potentially enhanced lipophilicity affecting distribution in biological systems |
6-Methyl-N4-(p-tolyl)pyrimidine-2,4-diamine | Contains a toluidine group | May exhibit different enzyme inhibition profiles due to structural differences |
The differences in biological activity among these compounds are influenced by their respective substituents and structural configurations.
Case Studies and Research Findings
Several studies have investigated the biological activity of N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine:
- Antitumor Efficacy : A study demonstrated that this compound effectively inhibited cell proliferation in gastric adenocarcinoma models, showing an IC50 value of 53.02 µM .
- Antimicrobial Activity : In vitro tests revealed that N4-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine exhibited selective antibacterial properties against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 16 µg/mL .
- Mechanistic Insights : Docking studies indicated strong binding affinity to DHFR, suggesting a potential mechanism for its antitumor effects through inhibition of folate metabolism.
Eigenschaften
IUPAC Name |
4-N-(4-fluorophenyl)-6-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4/c1-7-6-10(16-11(13)14-7)15-9-4-2-8(12)3-5-9/h2-6H,1H3,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTGXWUYYLHKOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.